molecular formula C10H10Br2O2 B1396727 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone CAS No. 1189816-63-4

1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone

Cat. No. B1396727
Key on ui cas rn: 1189816-63-4
M. Wt: 321.99 g/mol
InChI Key: VRWQHFQKACFKRB-UHFFFAOYSA-N
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Patent
US08604024B2

Procedure details

To a stirred solution of 1-(5-bromo-2-hydroxyphenyl)ethanone (9.66 g, 44.9 mmol) in 2-butanone (100 mL) was added potassium carbonate (13 g, 94 mmol) then 1,2-dibromoethane (19.4 mL, 225 mmol). The reaction mixture was heated to reflux and stirred for 16 h. The crude mixture was filtered was washed with acetone, and the filtrate was concentrated in vacuo. The residue was treated with a mixture of diethyl ether/EtOAc (4:1; 250 mL) and the resulting solid was removed by filtration. The filtrate was washed with 2 M NaOH (150 mL), dried over sodium sulfate and concentrated in vacuo to give 1-(5-bromo-2-(2-bromoethoxy)phenyl)ethanone (9.0 g, 28.0 mmol, 62% yield) as a light yellow solid. 1H NMR (500 MHz, chloroform-d) δ 7.96-7.80 (m, 1H), 7.63-7.48 (m, 1H), 6.82 (d, J=8.7 Hz, 1H), 4.41 (t, J=5.7 Hz, 2H), 3.73 (t, J=5.7 Hz, 2H), 2.77-2.63 (m, 3H).
Quantity
9.66 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1.C(=O)([O-])[O-].[K+].[K+].[Br:18][CH2:19][CH2:20]Br>CC(=O)CC>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH2:20][CH2:19][Br:18])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
9.66 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(C)=O)O
Name
Quantity
13 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
19.4 mL
Type
reactant
Smiles
BrCCBr

Conditions

Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
The crude mixture was filtered
WASH
Type
WASH
Details
was washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with a mixture of diethyl ether/EtOAc (4:1; 250 mL)
CUSTOM
Type
CUSTOM
Details
the resulting solid was removed by filtration
WASH
Type
WASH
Details
The filtrate was washed with 2 M NaOH (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(C)=O)OCCBr
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28 mmol
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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